N-[2-(1H-benzimidazol-2-yl)ethyl]-4-iodobenzamide
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Overview
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-4-iodobenzamide is a chemical compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-iodobenzamide typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)ethylamine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-iodobenzamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzodiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts like palladium acetate or palladium on carbon are used in the presence of ligands such as triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-iodobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology research to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the iodobenzamide moiety can form non-covalent interactions with protein targets, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1,3-Benzothiazol-2-yl)-arylamides
- N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-iodobenzamide is unique due to the presence of both the benzodiazole ring and the iodobenzamide moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H14IN3O |
---|---|
Molecular Weight |
391.21 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C16H14IN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
InChI Key |
SWJJJSRWVJIZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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